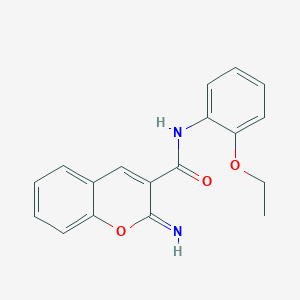
N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. FIPI is a potent inhibitor of the phospholipase D (PLD) enzyme, which is involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Mecanismo De Acción
N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide is a potent inhibitor of the PLD enzyme, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide inhibits PLD by binding to the catalytic site of the enzyme and preventing its activity. This leads to a decrease in the production of phosphatidic acid and subsequent downstream signaling events.
Biochemical and Physiological Effects:
The inhibition of PLD by N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. Inhibition of PLD leads to a decrease in the production of phosphatidic acid, which is known to play a critical role in various cellular processes. This includes the regulation of membrane trafficking, cytoskeletal organization, and intracellular signaling pathways. Inhibition of PLD by N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide in lab experiments is its specificity for the PLD enzyme. This allows for the selective inhibition of PLD without affecting other cellular processes. N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide has also been shown to have good stability and solubility, making it suitable for use in various experimental settings. However, one of the limitations of using N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide is its relatively low yield in the synthesis process, which can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide in scientific research. One potential application is in the study of the role of PLD in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide could also be used to investigate the downstream signaling pathways that are regulated by PLD and to identify potential therapeutic targets. Additionally, the development of more potent and selective PLD inhibitors could lead to the discovery of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the major applications of N-(2-furylmethyl)-2-imino-2H-chromene-3-carboxamide is in the study of the PLD enzyme and its role in various cellular processes. PLD is involved in the regulation of intracellular signaling pathways, membrane trafficking, and cytoskeletal organization, and its dysregulation has been implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-14-12(8-10-4-1-2-6-13(10)20-14)15(18)17-9-11-5-3-7-19-11/h1-8,16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYAUQOIHQXAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-imino-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[2-(2-chloro-4-fluorobenzoyl)hydrazino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4268221.png)
![methyl 2-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4268233.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4268241.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4268244.png)
![methyl 5-methyl-2-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4268252.png)
![methyl 5-methyl-4-phenyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268258.png)
![methyl 2-[({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4268265.png)
![methyl 2-({[2-(3-cyclohexylpropanoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4268266.png)
![methyl 2-({[2-(4-bromobenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4268273.png)
![methyl 2-({[2-(3-methylbenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4268281.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4268296.png)
![6-chloro-2-[(2,5-dimethyl-3-furoyl)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B4268309.png)

![methyl 5-[(dimethylamino)carbonyl]-2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4268316.png)